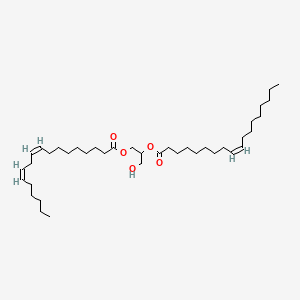

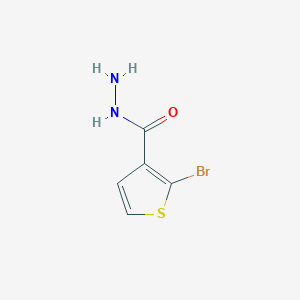

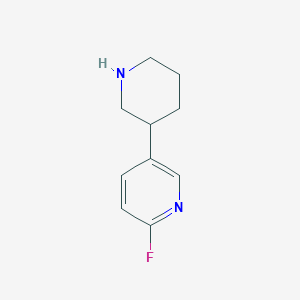

![molecular formula C12H18N2 B3207606 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine CAS No. 1044769-59-6](/img/structure/B3207606.png)

1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine

Übersicht

Beschreibung

“1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine” is a compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a 4-methylphenyl group through a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrrolidine derivatives in general are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Pyrrolidine Derivatives

Pyrrolidine derivatives, including compounds like 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine, are integral to the development of biologically active compounds for treating various diseases. The five-membered pyrrolidine ring is a staple in medicinal chemistry due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and offer increased three-dimensional coverage. This review highlights bioactive molecules with pyrrolidine rings showing target selectivity, comparing physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane. It emphasizes the influence of steric factors on biological activity and explores structure–activity relationships (SAR) of these compounds. Different synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, are discussed, underlining the importance of stereochemistry and the spatial orientation of substituents on the biological profile of drug candidates (Li Petri et al., 2021).

Analytical Techniques for Heterocyclic Amines

The analytical determination of heterocyclic aromatic amines (HAAs), including structures similar to this compound, is crucial for understanding their biological effects and exposures. Techniques such as liquid and gas chromatography coupled with various detection methods are essential for the quantitative and qualitative analysis of HAAs in biological matrices, foodstuff, and beverages. This comprehensive review outlines the development of assays for the analysis of PhIP (a structurally related compound) and its metabolites, demonstrating the versatility of liquid chromatography coupled to mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinimines, such as those derived from tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of N-heterocycles, offering pathways to piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds, closely related in methodology to the synthesis of pyrrolidine derivatives like this compound, underscore the importance of sulfinamide-mediated asymmetric synthesis. This review covers the development and application of tert-butanesulfinamide in N-heterocycle synthesis, highlighting the versatility and potential of these methodologies for creating bioactive molecules with significant therapeutic applications (Philip et al., 2020).

Functional Groups in CNS Drug Synthesis

Exploring functional chemical groups that could lead to the synthesis of novel Central Nervous System (CNS) acting drugs is critical for advancing treatment options for CNS disorders. Heterocycles featuring nitrogen, sulfur, and oxygen atoms offer a diverse range of structures for potential CNS activity. This review identifies functional groups, including those present in pyrrolidine derivatives, as promising leads for developing compounds with CNS activity. The discussion extends to the significance of heterocycles in forming the structural motifs of many natural products and therapeutically relevant compounds, highlighting the ongoing need for novel approaches in CNS drug development (Saganuwan, 2017).

Zukünftige Richtungen

The future directions for research on “1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and biological activities. There is also a need for more studies on the safety and hazards associated with these compounds .

Wirkmechanismus

Target of Action

It’s known that the pyrrolidine ring is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The presence of the pyrrolidine ring could allow the compound to efficiently explore the pharmacophore space due to sp3-hybridization . This could result in various interactions with its targets, leading to different biological effects.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

For instance, the presence of the pyrrolidine ring could potentially influence the compound’s absorption and distribution

Result of Action

It’s known that compounds with a pyrrolidine ring can have various biological effects . The exact effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that temperature could affect its stability. Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h2-5,12H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUIZQJUGAJHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)

![Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate](/img/structure/B3207539.png)

![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)

![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)

![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)